
3,4-Bis(dicyclohexylphosphino)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(dicyclohexylphosphino)thiophene is a chemical compound with the molecular formula C28H46P2S. It is a diphosphine ligand, which means it contains two phosphine groups attached to a thiophene ring. This compound is known for its applications in catalysis, particularly in transition-metal-catalyzed reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(dicyclohexylphosphino)thiophene typically involves the reaction of thiophene with dicyclohexylphosphine. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like toluene. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(dicyclohexylphosphino)thiophene undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: It can coordinate with transition metals to form complexes that are active in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used.
Coordination: Transition metals like nickel, palladium, and platinum are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted thiophenes.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
3,4-Bis(dicyclohexylphosphino)thiophene has several applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3,4-Bis(dicyclohexylphosphino)thiophene exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with transition metals, stabilizing them and facilitating various catalytic cycles. The phosphine groups donate electron density to the metal center, enhancing its reactivity. This coordination can activate the metal for bond formation and cleavage reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(dicyclohexylphosphino)ethane (dcype): Another diphosphine ligand with similar applications in catalysis.
Triphenylphosphine: A widely used monophosphine ligand.
1,3-Bis(diphenylphosphino)propane (dppp): A diphosphine ligand with a different backbone structure.
Uniqueness
3,4-Bis(dicyclohexylphosphino)thiophene is unique due to its thiophene backbone, which provides additional stability and electronic properties compared to other diphosphine ligands. This uniqueness makes it particularly effective in certain catalytic applications, such as the C-H activation and cross-coupling reactions .
Propiedades
Fórmula molecular |
C28H46P2S |
|---|---|
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
dicyclohexyl-(4-dicyclohexylphosphanylthiophen-3-yl)phosphane |
InChI |
InChI=1S/C28H46P2S/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-31-22-28(27)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h21-26H,1-20H2 |
Clave InChI |
LOXJRCIDKVLPQL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CSC=C3P(C4CCCCC4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid](/img/structure/B14788252.png)
![2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one](/img/structure/B14788255.png)
![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)
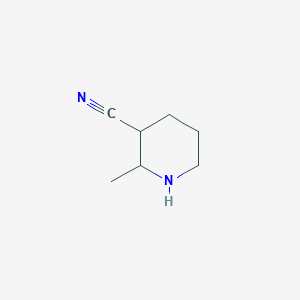

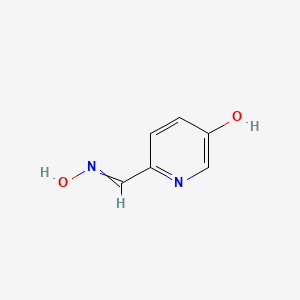

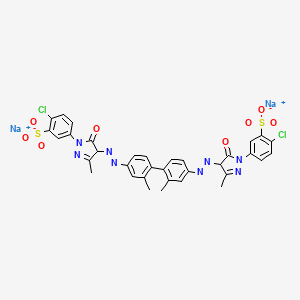
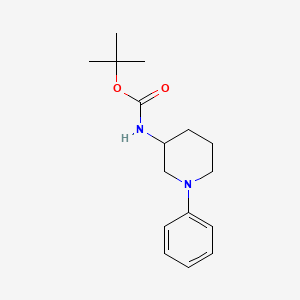
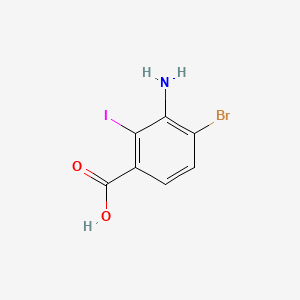
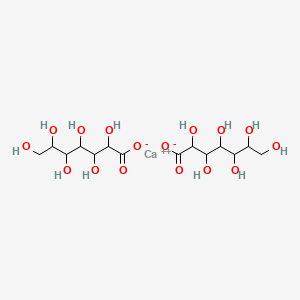
![Thieno[3,2-b]pyridine 1-oxide](/img/structure/B14788320.png)
![2-[[(8R,10R,14R)-17-[1-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14788325.png)
![6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B14788329.png)
